molecular formula C6H5FN4 B567709 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-40-9

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B567709
CAS No.: 1245644-40-9
M. Wt: 152.132
InChI Key: AKNQEYATZMUNSG-UHFFFAOYSA-N
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Description

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H5FN4 and its molecular weight is 152.132. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), which is crucial for regulating intracellular levels of cAMP . By inhibiting PDE, this compound can modulate various signaling pathways that depend on cAMP as a second messenger. Additionally, this compound may interact with other proteins involved in signal transduction, potentially affecting their activity and downstream effects.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cAMP phosphodiesterase, this compound increases intracellular cAMP levels, which can activate protein kinase A (PKA) and subsequently alter the phosphorylation state of various target proteins . This can lead to changes in gene expression and metabolic processes, ultimately affecting cell function. Furthermore, the compound’s interaction with other signaling proteins may result in diverse cellular responses, depending on the specific cell type and context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of cAMP phosphodiesterase, inhibiting its activity and preventing the breakdown of cAMP . This leads to an accumulation of cAMP within the cell, which can activate PKA and other cAMP-dependent pathways. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby exerting a broad range of effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression or metabolic adjustments, which can alter the compound’s overall impact on cell function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exert beneficial effects by modulating cAMP levels and enhancing signal transduction pathways. At higher doses, this compound may cause toxic or adverse effects, such as disrupting normal cellular functions or inducing apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration ranges. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative reactions, catalyzed by cytochrome P450 enzymes . These reactions result in the formation of metabolites that may retain biological activity or be further processed for excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which can vary between different tissues and conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may bind to specific proteins that facilitate its localization to particular cellular compartments or organelles. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it can interact with cAMP phosphodiesterase and other signaling proteins. Alternatively, it may be transported to the nucleus, where it can influence gene expression by modulating transcription factors or other nuclear proteins. The precise subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic potential.

Biological Activity

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS Number: 1245644-40-9) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C6H5FN4
  • IUPAC Name : 6-fluoro[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
  • InChI Key : AKNQEYATZMUNSG-UHFFFAOYSA-N
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step procedures that integrate fluorinated precursors. The synthesis pathways often utilize starting materials such as (iso)nicotinic hydrazides and involve cyclocondensation reactions to introduce the fluorine substituent effectively .

Antiproliferative Effects

Research has demonstrated that compounds related to the triazolo-pyridine framework exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that fluorinated derivatives can inhibit the growth of breast, colon, and lung cancer cells. The highest antiproliferative activity was observed in specific derivatives from the same class .

CompoundCell Line TestedIC50 (μM)
This compoundMCF-7 (breast)Data not specified
This compoundHCT116 (colon)Data not specified
This compoundA549 (lung)Data not specified

The mechanisms underlying these effects appear to be independent of traditional pathways such as dihydrofolate reductase inhibition .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of triazolo derivatives. In vitro studies have indicated that certain analogs exhibit significant inhibition of cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory processes. For example:

CompoundCOX Inhibition IC50 (μM)
This compoundData not specified

These findings suggest that modifications on the triazolo framework can enhance anti-inflammatory activity .

Case Study 1: Antiproliferative Activity Assessment

A systematic evaluation of various fluorinated triazole derivatives against cancer cell lines revealed that compounds with specific aryl substitutions demonstrated enhanced potency. In particular, a derivative containing a pyridine moiety showed significant growth inhibition in MCF-7 cells with an IC50 value lower than the standard chemotherapeutic agents used for comparison .

Case Study 2: Mechanism Exploration

Further investigation into the mechanisms of action revealed that while some compounds exhibited direct cytotoxic effects on cancer cells, others appeared to modulate signaling pathways involved in cell survival and proliferation. This suggests a multifaceted approach where both direct and indirect mechanisms contribute to their biological activities .

Properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQEYATZMUNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712400
Record name 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-40-9
Record name 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.